2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
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Overview
Description
2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidinone core, a dimethylamino group, and a phenyl ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazino-pyrimidinone core: This is achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and diketones under acidic or basic conditions.
Introduction of the dimethylamino group: This step involves the alkylation of the intermediate compound with dimethylamine, often using a suitable alkylating agent like methyl iodide.
Attachment of the phenyl ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the intermediate is reacted with a phenyl derivative in the presence of a Lewis acid catalyst.
Formation of the hydrobromide salt: The final step involves the treatment of the free base with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylamino or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include N-oxides, reduced analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrochloride
- 2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one sulfate
- 2-(2-Dimethylamino-1-methylethoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one acetate
Uniqueness
The hydrobromide salt form of this compound offers enhanced solubility and stability compared to its hydrochloride, sulfate, and acetate counterparts. This makes it particularly suitable for certain applications where these properties are critical. Additionally, the specific structural features of the compound, such as the presence of the dimethylamino group and the pyrazino-pyrimidinone core, contribute to its unique chemical and biological properties.
Properties
CAS No. |
18472-20-3 |
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Molecular Formula |
C18H21BrN4O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C18H20N4O2.BrH/c1-13(12-21(2)3)24-17-16(14-7-5-4-6-8-14)18(23)22-10-9-19-11-15(22)20-17;/h4-11,13H,12H2,1-3H3;1H |
InChI Key |
WSDGDNRIEHWBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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